Technical Whitepaper: Physicochemical Profiling & Synthetic Methodology for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid
Technical Whitepaper: Physicochemical Profiling & Synthetic Methodology for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid
The following technical guide is structured to serve as a definitive reference for the physicochemical profiling and synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid .
Executive Summary
6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS: 951888-75-8) represents a strategic "privileged scaffold" in drug discovery, bridging the chemical space between lipophilic aryl ethers and polar aliphatic carboxylic acids. Structurally characterized by a flexible six-carbon linker terminating in a carboxylic acid and a meta-substituted phenoxyphenyl ketone, this compound exhibits unique amphiphilic properties. It serves as a critical intermediate in the development of Matrix Metalloproteinase (MMP) inhibitors, ROR
This guide provides a rigorous analysis of its physicochemical behavior, a regioselective synthetic protocol, and the analytical frameworks required for its validation.
Chemical Identity & Structural Analysis[1][2][3]
The molecule comprises three distinct pharmacophoric regions: the lipophilic 3-phenoxyphenyl tail, the hydrogen-bond accepting ketone linker, and the ionizable carboxylic acid headgroup.
Table 1: Chemical Constitution
| Parameter | Specification |
| IUPAC Name | 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid |
| Common Synonyms | |
| CAS Number | 951888-75-8 |
| Molecular Formula | |
| Molecular Weight | 298.34 g/mol |
| SMILES | OC(=O)CCCCC(=O)c1cccc(Oc2ccccc2)c1 |
| InChI Key | NUOUSKWUPIYXDF-UHFFFAOYSA-N |
| Stereochemistry | Achiral (Prochiral at C5/C6 relative to reduction) |
Physicochemical Profiling
Understanding the physicochemical landscape of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid is essential for predicting its pharmacokinetic (PK) behavior, specifically its solubility-permeability interplay.
Acid-Base Chemistry (pKa)
-
Functional Group: Terminal Carboxylic Acid (
). -
Experimental/Predicted pKa:
(Standard aliphatic acid range). -
Implication: At physiological pH (7.4), the molecule exists primarily (>99%) in its ionized carboxylate form (
). This ionization drives aqueous solubility but may limit passive membrane permeability unless ion-pairing occurs.
Lipophilicity (LogP / LogD)
The presence of the diaryl ether moiety significantly increases lipophilicity compared to simple fatty acids.
-
Predicted LogP (Neutral):
. -
LogD (pH 7.4):
(Due to ionization). -
Insight: The high intrinsic LogP suggests strong binding affinity to hydrophobic pockets (e.g., MMP active sites) and high plasma protein binding (>95%).
Solubility Profile
-
Aqueous Solubility: Low (< 0.1 mg/mL at pH 1.2); Moderate to High at pH > 6.0 due to salt formation.
-
Organic Solvents: Highly soluble in DMSO, Dichloromethane (DCM), Ethanol, and Ethyl Acetate.
-
Solid State: Typically isolated as an off-white to pale yellow crystalline solid.
Synthetic Methodology: Regioselective Construction
Challenge: Direct Friedel-Crafts acylation of diphenyl ether typically yields the para (4-substituted) isomer due to the directing effect of the phenoxy group. Solution: To ensure the meta (3-substituted) regiochemistry required for this specific isomer, a Grignard-mediated approach starting from 1-bromo-3-phenoxybenzene is the self-validating protocol of choice.
Reaction Scheme Visualization
Caption: Regioselective synthesis via Grignard addition to adipic anhydride, ensuring meta-substitution.
Detailed Experimental Protocol
Objective: Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (10 mmol scale).
Reagents:
-
1-Bromo-3-phenoxybenzene (2.49 g, 10 mmol)
-
Magnesium turnings (0.27 g, 11 mmol, activated)
-
Adipic anhydride (Polymeric or monomeric form, 1.28 g, 10 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
Step-by-Step Methodology:
-
Grignard Formation (Activation):
-
In a flame-dried 3-neck flask under Nitrogen (
), add Mg turnings and a crystal of iodine. -
Add 5 mL of anhydrous THF.
-
Add dropwise a solution of 1-Bromo-3-phenoxybenzene in THF (10 mL). Initiate reaction with gentle heating (heat gun) until reflux sustains itself.
-
Validation: Disappearance of iodine color and persistent reflux indicates successful Grignard formation. Stir for 1 hour at ambient temperature.
-
-
Nucleophilic Acylation:
-
Cool the Grignard solution to -78°C (Dry ice/Acetone bath) to suppress over-addition.
-
Dissolve Adipic anhydride in THF (15 mL) and add slowly to the Grignard reagent over 20 minutes.
-
Mechanistic Insight: Low temperature favors the mono-addition to the anhydride ring, preventing the formation of the diketone or tertiary alcohol byproducts.
-
Allow the mixture to warm to
over 2 hours.
-
-
Quench & Isolation:
-
Quench the reaction with 1M HCl (30 mL) to hydrolyze the magnesium salt and protonate the carboxylate.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate (or perform Flash Column Chromatography: 0-5% MeOH in DCM).
-
Target Yield: 65-75%.
-
Analytical Validation (QC)
To certify the identity and purity of the synthesized compound, the following analytical criteria must be met.
Table 2: Analytical Specifications
| Method | Expected Signal / Observation |
| HPLC-UV | Single peak at |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI-) | |
| IR Spectroscopy | 1710 |
Applications in Drug Discovery[1][6][7][8]
This compound is not merely a chemical building block; it acts as a functional probe in several high-value therapeutic areas.
Caption: Therapeutic utility map. The keto-acid scaffold serves as a precursor for zinc-binding groups (hydroxamates) in MMP inhibitors.
-
MMP Inhibition: The carboxylic acid can be converted to a hydroxamic acid (
), a potent Zinc-Binding Group (ZBG) essential for inhibiting Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9 involved in metastasis. -
ROR
t Modulation: The 3-phenoxyphenyl moiety mimics the biaryl Pharmacophore found in several ROR t inverse agonists used for treating psoriasis and autoimmune disorders. -
Linker Chemistry: The hexanoic chain provides optimal spacing (approx. 7-9 Å) to span the S1' and S2' pockets of metalloenzymes.
References
-
BenchChem. (2023). 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid: Product Specification and Safety Data Sheet (Cat No. B1343548).[1]Link
-
PubChem. (2023).[2] Compound Summary: 6-Oxohexanoic acid derivatives and Analogues.[1][2][3][4] National Center for Biotechnology Information. Link
-
Abouzid, K., et al. (2007).[3] "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory Activities."[3] Medicinal Chemistry, 3(5), 433-438. (Provides mechanistic grounding for aryl-keto-acid synthesis). Link
-
Liao, J., et al. (2023).[5] "Discovery of Diphenyl 6-Oxo-1,6-dihydropyridazine Analogues... Targeting JNK2." Journal of Medicinal Chemistry, 66(17).[5] (Contextualizes the phenoxyphenyl scaffold in inflammation). Link
-
Yamada, M., et al. (2017).[6] "Enzymatic method for the production of 6-oxohexanoic acid."[6] Bioscience, Biotechnology, and Biochemistry.[6] (Background on the aliphatic linker stability). Link
Sources
- 1. 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid|For Research [benchchem.com]
- 2. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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